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Compound of Interest

Compound Name: Cyclopropyltributylstannane

Cat. No.: B177447

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and
reactivity of cyclopropyltributylstannane, a versatile organotin reagent crucial in modern
organic synthesis. This document is intended to serve as a detailed resource for researchers,
scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Properties

Cyclopropyltributylstannane is a stable, yet reactive, organometallic compound featuring a
cyclopropyl group attached to a tributyltin moiety. Its unique structural characteristics make it a
valuable building block for the introduction of the cyclopropyl group in complex molecular
architectures.

Physicochemical Data

The fundamental physicochemical properties of cyclopropyltributylstannane are summarized
in the table below for easy reference.
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Property Value
CAS Number 17857-70-4
Molecular Formula Ci1sH32Sn

Molecular Weight

331.12 g/mol [1]

Physical Form

Liquid

Boiling Point

317.958 °C at 760 mmHg

Purity

>95% - 97%

Note: Density and refractive index data are not readily available in the searched literature.

Safety Information

Cyclopropyltributylstannane is a hazardous chemical and should be handled with

appropriate safety precautions in a well-ventilated fume hood.

Hazard Statement Description

H301 Toxic if swallowed

H312 Harmful in contact with skin

H315 Causes skin irritation

H319 Causes serious eye irritation

H332 Harmful if inhaled

H410 Very toxic to aquatic life with long-lasting effects
Pictograms:

l.Skull and Crossbones#.Exclamation Mark«-Environment

Spectroscopic Data
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Detailed spectroscopic data is essential for the characterization and quality control of
cyclopropyltributylstannane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific chemical shifts (&) and coupling constants (J) for tH and 3C NMR spectra of
cyclopropyltributylstannane are not explicitly available in the searched literature. General
regions for related structures are discussed for interpretive purposes.

IH NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyl
and cyclopropyl groups. The protons of the butyl groups would appear as complex multiplets in
the upfield region (approx. 0.8-1.6 ppm). The cyclopropyl protons would also be in the upfield
region, typically with complex splitting patterns due to geminal and cis/trans vicinal couplings.

13C NMR: The carbon NMR spectrum would display distinct signals for the butyl and
cyclopropyl carbons. The four carbons of the butyl group would resonate in the aliphatic region
(approx. 10-35 ppm). The carbons of the cyclopropyl ring are expected at higher field, typically
below 10 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A specific peak list for cyclopropyltributylstannane is not available in the searched literature.
The expected characteristic absorption bands based on its functional groups are listed below.

Wavenumber (cm~?) Functional Group Vibration Mode
~3080-3000 C-H (cyclopropyl) Stretching
2960-2850 C-H (butyl) Stretching

~1465 C-H (butyl) Bending

~1020 C-C (cyclopropyl) Ring deformation

Synthesis and Reactivity
Synthesis of Cyclopropyltributylstannane
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Two primary methods for the synthesis of cyclopropyltributylstannane are reported in the
literature.[2]

Method 1: From a Grignard or Organolithium Reagent

This approach involves the reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium
bromide) or cyclopropyllithium with tributyltin chloride.

. . Mg or Li Cyclopropylmagnesium Bromide or
Gyclopropyl Bromlde/Chlorlda—g—P( Cyclopropyllithium

Tributyltin Chloride

Click to download full resolution via product page
Diagram 1: Synthesis via Grignard or Organolithium Reagent.
Method 2: Direct Stannylation

This method involves the reaction of cyclopropyl bromide with tributyltin hydride, often in the
presence of a radical initiator.[2]

[Cyclopropyl Bromide

Radical Initiator (e.g., AIBN [ ]

(Tributyltin Hydride

Click to download full resolution via product page
Diagram 2: Synthesis via Direct Stannylation.

Detailed, step-by-step experimental protocols for the synthesis of
cyclopropyltributylstannane are not available in the searched literature.
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Stille Cross-Coupling Reaction

The primary application of cyclopropyltributylstannane is in the Stille cross-coupling reaction,

a powerful palladium-catalyzed method for forming carbon-carbon bonds.[2] In this reaction,

the cyclopropyl group is transferred from the tin atom to an organic electrophile, typically an
aryl or vinyl halide/triflate.

Reaction Mechanism:

The catalytic cycle of the Stille reaction is generally understood to proceed through three key
steps: oxidative addition, transmetalation, and reductive elimination.

\
Oxidative Addition\\
REX) )

Ri-Pd(l1)-X
Ln

ransmetalation
(R2-SnBus)

R1-Pd(l)-R?
Ln
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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